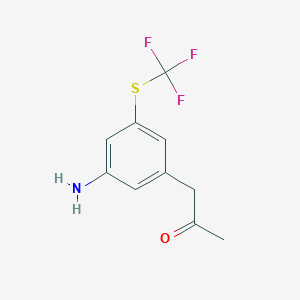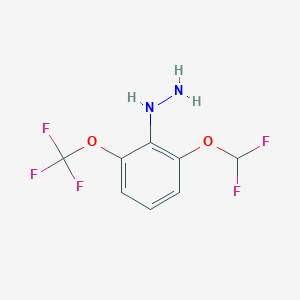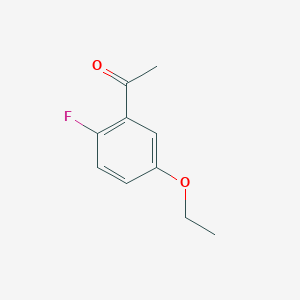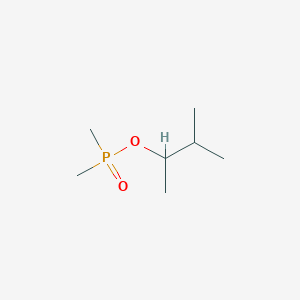
3-Methylbutan-2-yl dimethylphosphinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylbutan-2-yl dimethylphosphinate is an organophosphorus compound that features a phosphinate group bonded to a 3-methylbutan-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbutan-2-yl dimethylphosphinate can be achieved through several methods. One common approach involves the reaction of 3-methylbutan-2-ol with dimethylphosphinic chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired phosphinate ester.
Another method involves the use of H-phosphonates, which can be reacted with alkyl halides under basic conditions to form the corresponding phosphinate esters. This method is advantageous due to its simplicity and high yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
3-Methylbutan-2-yl dimethylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are valuable intermediates in organic synthesis.
Reduction: Reduction reactions can convert the phosphinate group to phosphine, which can be further functionalized.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphinate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphines
Substitution: Various substituted phosphinates
科学的研究の応用
3-Methylbutan-2-yl dimethylphosphinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for phosphinate-binding proteins.
Industry: It is used in the production of flame retardants and plasticizers due to its thermal stability and flame-retardant properties
作用機序
The mechanism of action of 3-Methylbutan-2-yl dimethylphosphinate involves its interaction with molecular targets such as enzymes and proteins. The phosphinate group can mimic the transition state of phosphate esters, allowing it to inhibit enzymes that catalyze phosphate ester hydrolysis. This inhibition occurs through the formation of a stable enzyme-phosphinate complex, which prevents the enzyme from catalyzing its natural substrate .
類似化合物との比較
Similar Compounds
3-Methyl-2-butanol: An alcohol with a similar carbon skeleton but lacks the phosphinate group.
3-Methylbutan-2-yl group: A common structural motif in organic chemistry.
Uniqueness
3-Methylbutan-2-yl dimethylphosphinate is unique due to the presence of the phosphinate group, which imparts distinct chemical reactivity and biological activity. This makes it valuable in applications where phosphinate functionality is required, such as enzyme inhibition and flame retardancy.
特性
CAS番号 |
100689-58-5 |
|---|---|
分子式 |
C7H17O2P |
分子量 |
164.18 g/mol |
IUPAC名 |
2-dimethylphosphoryloxy-3-methylbutane |
InChI |
InChI=1S/C7H17O2P/c1-6(2)7(3)9-10(4,5)8/h6-7H,1-5H3 |
InChIキー |
QSQINIVHHMCUEU-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)OP(=O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bis[3,5-bis(diethylamino)phenyl]methanone](/img/structure/B14073533.png)
![(S)-(2'-(2-(2,3-Dihydrobenzofuran-4-yl)ethyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14073537.png)
![4'-methoxy-7'-(2,4,6-trioxo-1,3-diazinan-5-yl)spiro[1,3-diazinane-5,6'-7,8-dihydro-5H-benzo[f][1,3]benzodioxole]-2,4,6-trione](/img/structure/B14073544.png)

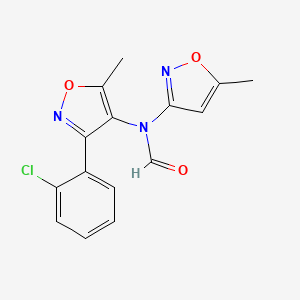
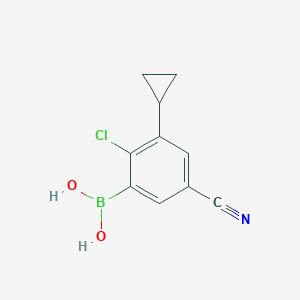
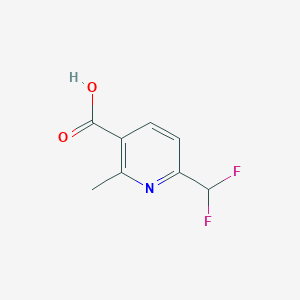
![2-amino-9-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one](/img/structure/B14073583.png)
![(E)-3-(5-Bromo-1H-benzo[d]imidazol-6-yl)acrylic acid](/img/structure/B14073586.png)
![3-[(2-Oxo-2H-1-benzopyran-7-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14073589.png)
